molecular formula C24H32N6OS2 B13428379 Dithiodimethylcarbodenafil

Dithiodimethylcarbodenafil

Cat. No.: B13428379
M. Wt: 484.7 g/mol
InChI Key: YCYIAXZRISFCBH-UHFFFAOYSA-N
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Description

Dithiodimethylcarbodenafil is a chemical compound with the molecular formula C24H32N6OS2 and a molecular weight of 484.68 g/mol It is a derivative of carbodenafil and is known for its unique structural properties, which include a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiodimethylcarbodenafil typically involves the reaction of 3,5-dimethylpiperazine with carbon disulfide in the presence of a base, followed by further functionalization steps to introduce the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

Dithiodimethylcarbodenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Dithiodimethylcarbodenafil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dithiodimethylcarbodenafil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and potential biological activities. Its dithiodimethyl group enhances its ability to undergo specific chemical reactions, making it a valuable compound for research and application .

Properties

Molecular Formula

C24H32N6OS2

Molecular Weight

484.7 g/mol

IUPAC Name

5-[5-(3,5-dimethylpiperazine-1-carbothioyl)-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C24H32N6OS2/c1-6-8-18-20-21(29(5)28-18)23(32)27-22(26-20)17-11-16(9-10-19(17)31-7-2)24(33)30-12-14(3)25-15(4)13-30/h9-11,14-15,25H,6-8,12-13H2,1-5H3,(H,26,27,32)

InChI Key

YCYIAXZRISFCBH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CC(NC(C4)C)C)OCC)C

Origin of Product

United States

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